molecular formula C15H21N5O2 B2443231 3-Methyl-8-(2-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione CAS No. 922454-15-7

3-Methyl-8-(2-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2443231
CAS No.: 922454-15-7
M. Wt: 303.366
InChI Key: QSNZWGFVZFVYNQ-UHFFFAOYSA-N
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Description

3-Methyl-8-(2-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with a 2-methylpiperidin-1-yl group and a prop-2-enyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(2-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a 2-methylpiperidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The prop-2-enyl group can be introduced via a subsequent alkylation step using an appropriate alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(2-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

3-Methyl-8-(2-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(2-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

Uniqueness

3-Methyl-8-(2-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theophylline, this compound has a 2-methylpiperidin-1-yl group and a prop-2-enyl group, which may enhance its binding affinity to certain molecular targets and increase its potential therapeutic applications.

Properties

IUPAC Name

3-methyl-8-(2-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-4-8-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-9-6-5-7-10(19)2/h4,10H,1,5-9H2,2-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNZWGFVZFVYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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